molecular formula C14H13NS B14158986 4,6,8-Trimethylazulen-1-yl thiocyanate CAS No. 3558-77-8

4,6,8-Trimethylazulen-1-yl thiocyanate

Cat. No.: B14158986
CAS No.: 3558-77-8
M. Wt: 227.33 g/mol
InChI Key: MBXPJQHUYHHLOR-UHFFFAOYSA-N
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Description

4,6,8-Trimethylazulen-1-yl thiocyanate is a chemical compound belonging to the class of azulenes, which are bicyclic aromatic hydrocarbons. This compound is characterized by the presence of three methyl groups at positions 4, 6, and 8 on the azulene ring, and a thiocyanate group attached to the 1-position. Azulenes are known for their deep blue color and unique chemical properties, making them of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,8-Trimethylazulen-1-yl thiocyanate typically involves the thiocyanation of 4,6,8-Trimethylazulene. One common method is the reaction of 4,6,8-Trimethylazulene with thiocyanic acid or its salts under specific conditions. The reaction can be initiated photochemically or electrochemically, using visible light or electricity to generate the thiocyanato radical, which then reacts with the azulene substrate .

Industrial Production Methods

Industrial production of this compound may involve large-scale thiocyanation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6,8-Trimethylazulen-1-yl thiocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing functional groups.

    Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or ammonia under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other sulfur-containing derivatives.

    Substitution: Various substituted azulenes depending on the nucleophile used.

Scientific Research Applications

4,6,8-Trimethylazulen-1-yl thiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6,8-Trimethylazulen-1-yl thiocyanate involves its interaction with molecular targets through the thiocyanate group. The thiocyanate group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, thereby exerting its biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

4,6,8-Trimethylazulen-1-yl thiocyanate can be compared with other azulene derivatives, such as:

    4,6,8-Trimethylazulene: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.

    4,6,8-Trimethylazulen-1-yl methanol: Contains a hydroxyl group instead of a thiocyanate group, leading to different reactivity and applications.

    4,6,8-Trimethylazulen-1-yl acetate: An ester derivative with distinct chemical properties and uses.

The uniqueness of this compound lies in its thiocyanate group, which imparts specific reactivity and potential biological activities not found in other similar compounds .

Properties

CAS No.

3558-77-8

Molecular Formula

C14H13NS

Molecular Weight

227.33 g/mol

IUPAC Name

(4,6,8-trimethylazulen-1-yl) thiocyanate

InChI

InChI=1S/C14H13NS/c1-9-6-10(2)12-4-5-13(16-8-15)14(12)11(3)7-9/h4-7H,1-3H3

InChI Key

MBXPJQHUYHHLOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC(=C2C(=C1)C)SC#N)C

Origin of Product

United States

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